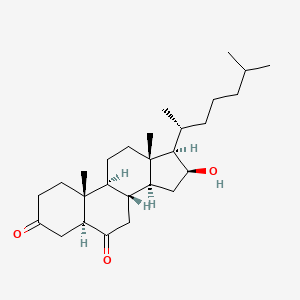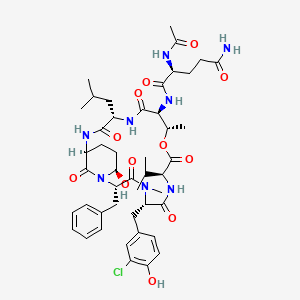
Mulin-11,13-dien-20-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mulin-11,13-dien-20-oic acid is a natural product found in Azorella prolifera with data available.
Scientific Research Applications
Biotransformation Applications
- Mulin-11,13-dien-20-oic acid undergoes biotransformation by Aspergillus alliaceus and Mucor circinelloides, yielding metabolites like 16-hydroxy-mulin-11,13-dien-20-oic acid and others. These biotransformation processes are of interest for their potential in synthesizing novel compounds (Herrera-Canché et al., 2020).
Microbial Transformation 2. Microbial transformation of this compound by Mucor plumbeus results in new mulinane-type derivatives. This transformation process is crucial for understanding and potentially enhancing the biological activity of these compounds (Areche et al., 2008).
Gastroprotective Effects 3. Certain derivatives of this compound exhibit gastroprotective effects in animal models. Understanding these effects can contribute to the development of new therapeutic agents for gastrointestinal disorders (Areche et al., 2014).
Antimicrobial and Antituberculosis Activities 4. This compound and its derivatives have shown promising antimicrobial and antituberculosis activities. These findings could lead to the development of new antibiotics or treatments for tuberculosis (Molina-Salinas et al., 2010).
Anti-Hyperglycemic Effects 5. Research on this compound has indicated potential anti-hyperglycemic effects, which could be significant in the treatment of diabetes (Fuentes et al., 2005).
Antiplasmodial Activity 6. This compound has been evaluated for its antiplasmodial activity, providing insights into potential treatments for malaria (Loyola et al., 2004).
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3R,3aS,5aS,10aS,10bS)-5a,8-dimethyl-3-propan-2-yl-1,2,3,4,5,6,10a,10b-octahydrocyclohepta[g]indene-3a-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)15-7-8-17-16-6-5-14(3)9-10-19(16,4)11-12-20(15,17)18(21)22/h5-6,9,13,15-17H,7-8,10-12H2,1-4H3,(H,21,22)/t15-,16+,17+,19-,20+/m1/s1 |
InChI Key |
VLUGUFKIJBWGCW-QQBOBMDFSA-N |
Isomeric SMILES |
CC1=CC[C@@]2(CC[C@]3([C@H]([C@@H]2C=C1)CC[C@@H]3C(C)C)C(=O)O)C |
Canonical SMILES |
CC1=CCC2(CCC3(C(C2C=C1)CCC3C(C)C)C(=O)O)C |
synonyms |
mulin-11,13-dien-20-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


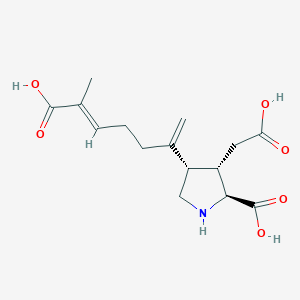

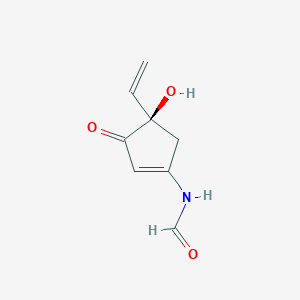
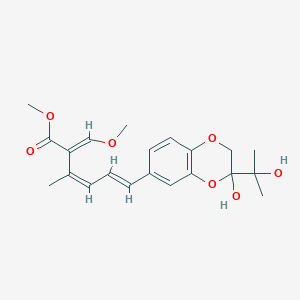
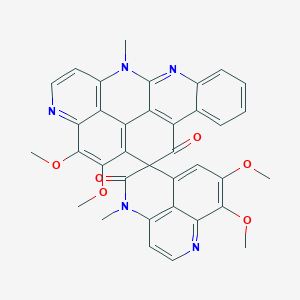
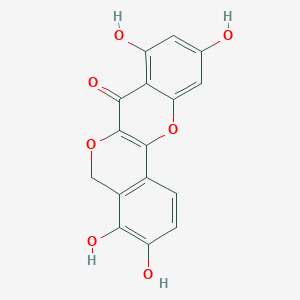

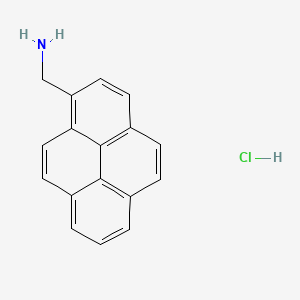

![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]-3-quinolinecarbonitrile](/img/structure/B1249749.png)

